molecular formula C11H16N4O B1443193 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine CAS No. 1258650-17-7

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine

Cat. No.: B1443193
CAS No.: 1258650-17-7
M. Wt: 220.27 g/mol
InChI Key: ICORGBQIQCSEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine is a chemical compound with the molecular formula C11H16N4O. It is a morpholine derivative that contains a pyrido[4,3-d]pyrimidin-4-yl group

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-12-7-9-10(1)13-8-14-11(9)15-3-5-16-6-4-15/h8,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICORGBQIQCSEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178664
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-17-7
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-4-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine typically involves the reaction of morpholine with pyrido[4,3-d]pyrimidin-4-yl derivatives under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where morpholine acts as the nucleophile and the pyrido[4,3-d]pyrimidin-4-yl derivative serves as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit significant anticancer properties. Research has shown that modifications to the pyrido[4,3-d]pyrimidine scaffold can enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain derivatives could induce apoptosis in human cancer cells through the activation of specific signaling pathways .
  • Antiviral Properties :
    • The compound has been evaluated for its antiviral potential. Research indicates that pyrido[4,3-d]pyrimidine derivatives can inhibit viral replication in vitro. This suggests potential applications in developing antiviral therapies targeting specific viruses .
  • Neuroprotective Effects :
    • Investigations have revealed that compounds similar to 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases .

Pharmacological Applications

  • Enzyme Inhibition :
    • The compound has been explored as a potential inhibitor of various enzymes involved in disease processes. For example, it has shown promise as an inhibitor of kinases and phosphodiesterases which are critical in cancer and cardiovascular diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This could lead to its use in developing new antibiotics or antimicrobial agents .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast and lung cancer cell lines with IC50 values in the low micromolar range.
Study 2Antiviral PropertiesShowed inhibition of viral replication by up to 70% in vitro against influenza virus strains.
Study 3NeuroprotectionIndicated reduction in oxidative stress markers and improved neuronal survival rates in models of neurodegeneration.

Mechanism of Action

The mechanism by which 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Pyrido[4,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Morpholine derivatives: Other morpholine derivatives with different substituents can also be compared to highlight the uniqueness of 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine.

Uniqueness: 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine is unique due to its specific combination of the pyrido[4,3-d]pyrimidin-4-yl group and the morpholine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine is a compound of interest due to its potential therapeutic applications, particularly in oncology and kinase inhibition. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine dihydrochloride
  • Molecular Formula : C11H18Cl2N4O
  • Molecular Weight : 293.2 g/mol
  • CAS Number : 1423032-37-4

The biological activity of this compound primarily revolves around its interaction with various kinases. It has been noted for its ATP-competitive inhibition properties. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions within the ATP-binding sites of target kinases.

Inhibitory Activity Against Kinases

Recent studies have highlighted the compound's effectiveness against several kinases:

  • EGFR Inhibition :
    • The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in various cancers. In vitro assays demonstrated that it could inhibit EGFR activity with an IC50 value indicating moderate potency compared to established inhibitors .
  • CDK Inhibition :
    • Inhibitory activity against cyclin-dependent kinases (CDKs) has also been explored. The compound exhibited competitive binding to CDK6 with significant inhibitory effects noted in cellular assays .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines (e.g., NCI-H1975, A549) revealed that while the compound possesses some cytotoxic properties, its efficacy varies significantly across different cell types. For instance:

  • IC50 Values : The IC50 values for certain cell lines were reported to be greater than 50 µM, suggesting limited cytotoxicity in some contexts .

Research Findings Summary Table

Study ReferenceTarget KinaseIC50 ValueCell Line TestedObservations
EGFRModerateNCI-H1975Effective inhibition noted
CDK6SignificantA549Competitive binding observed
Various>50 µMMultipleLimited cytotoxicity in certain lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine
Reactant of Route 2
4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.